![molecular formula C15H13N3O4S B2735614 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941901-50-4](/img/structure/B2735614.png)
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, also known as FMF-04-159-2, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively researched.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methodologies : A related compound, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, was synthesized at high temperatures, leading to derivatives with potential energetic material applications. This process involved reactions between oxadiazole rings and other compounds (Yu et al., 2017).
Molecular Structure Analysis : Studies on similar compounds have employed techniques like NMR spectroscopy, IR, and elemental analysis for structural confirmation. This approach is relevant for the detailed characterization of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (Basoğlu et al., 2013).
Biological and Pharmacological Properties
Antimicrobial Activities : Compounds with structures similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide have shown antimicrobial activities. For instance, azole derivatives have demonstrated efficacy against microorganisms (Başoğlu et al., 2013).
Anticancer Potential : Related compounds, particularly those with 1,3,4-oxadiazole structures, have been researched for their potential in cancer treatment. They have shown inhibitory effects on tumor cell lines, highlighting their promise as chemotherapeutic agents (Kaya et al., 2017).
Chemical and Physical Properties
Thermal Stability and Energetic Properties : Compounds with oxadiazole rings, similar to the subject compound, have been studied for their thermal stability and potential as insensitive energetic materials. Their moderate thermal stabilities and insensitivity to impact and friction make them noteworthy for further exploration (Yu et al., 2017).
Computational and Pharmacological Evaluation : Computational studies on similar compounds have explored their binding and inhibitory effects in various assays, which could be relevant for understanding the properties of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (Faheem, 2018).
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-20-10-4-6-11(7-5-10)23-9-13(19)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBZUFULBIYLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide |
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